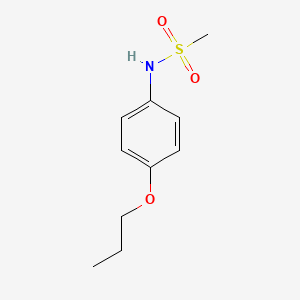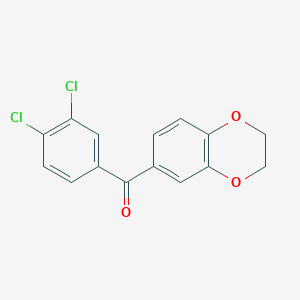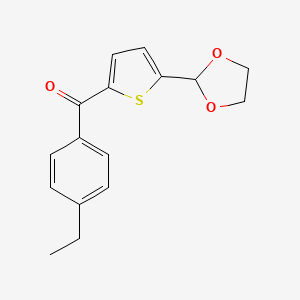
5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene” is an organic compound with the CAS Number: 898778-46-6. Its molecular formula is C16H16O3S and it has a molecular weight of 288.37 . The compound is also known by its IUPAC name [5- (1,3-dioxolan-2-yl)-2-thienyl] (4-ethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O3S/c1-2-11-3-5-12 (6-4-11)15 (17)13-7-8-14 (20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Thiophene derivatives, including those related to 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene, have been synthesized and characterized for various applications. For instance, Coelho et al. (2015) studied the synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, highlighting their electrochemical and fluorescent properties (Coelho et al., 2015).
Molecular Structure and Intermolecular Forces
- The molecular structure and intermolecular forces of thiophene derivatives have been a subject of research, providing insights into the packing structure and functional group effects. Bettencourt‐Dias et al. (2005) explored these aspects in various thiophene derivatives (Bettencourt‐Dias et al., 2005).
Applications in Antimicrobial and Antifungal Agents
- Some thiophene derivatives exhibit promising antimicrobial and antifungal properties. Mabkhot et al. (2017) synthesized new thiophene derivatives and evaluated their antibacterial and antifungal activities, identifying potential as antibacterial and antifungal agents (Mabkhot et al., 2017).
Electrochromic Properties
- Thiophene-based polymers have been investigated for their electrochromic properties, which are crucial for applications in electronic devices. Hu et al. (2019) studied asymmetric structure polymers based on carbazole-EDOT and 2,5–dithienylpyrrole derivatives, examining their electrochromic properties (Hu et al., 2019).
Reaction with Metal Ions
- The reaction of thiophene derivatives with metal ions has been explored, contributing to the understanding of coordination chemistry. Salameh and Tayim (1983) investigated the reaction of 2,5-(Dibenzothiazolin-2-yl)thiophene with various metal ions (Salameh & Tayim, 1983).
Synthesis and Bioassay of Novel Compounds
- Research has also focused on the synthesis of novel compounds combining thiophene with other moieties for potential therapeutic applications. Spoorthy et al. (2021) synthesized new ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and conducted antimicrobial activity and docking studies (Spoorthy et al., 2021).
Propiedades
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-2-11-3-5-12(6-4-11)15(17)13-7-8-14(20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSYCMSPCYPFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641949 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene | |
CAS RN |
898778-46-6 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-ethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

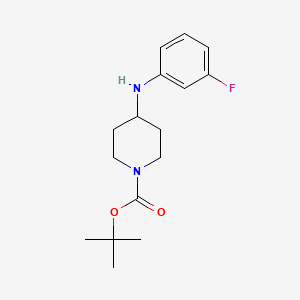
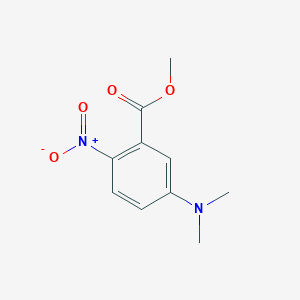
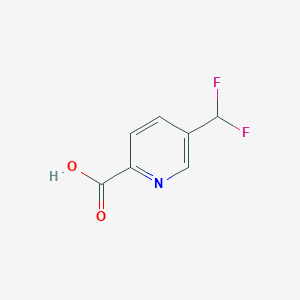
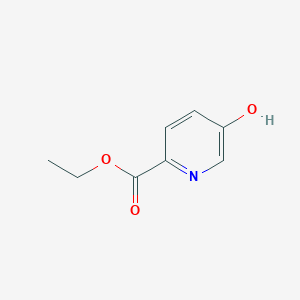
![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)

